molecular formula C17H17NO4S B2620084 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259229-60-1

5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No. B2620084
CAS RN: 1259229-60-1
M. Wt: 331.39
InChI Key: ULTUTCAUXCAYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in cancer treatment, neurological disorders, and other diseases. MS-275 is a promising HDAC inhibitor that has shown potent anticancer activity in preclinical studies.

Mechanism of Action

5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid exerts its anticancer activity by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histones, which results in the condensation of chromatin and the repression of gene expression. Inhibition of HDAC activity by 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid leads to the relaxation of chromatin structure and the activation of genes involved in cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the expression of genes involved in these processes. It has also been shown to inhibit the growth and metastasis of cancer cells by suppressing the expression of genes involved in angiogenesis (the formation of new blood vessels) and invasion. 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has several advantages as a research tool, including its potent and selective inhibition of HDAC activity, its ability to induce apoptosis in cancer cells, and its minimal toxicity in normal cells and tissues. However, 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid also has some limitations, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several potential future directions for the research and development of 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Another direction is the development of combination therapies that combine 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anticancer activity of 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 2-(chlorocarbonyl)benzoate with 4-methylphenylmagnesium bromide. The final step involves the reaction of the resulting ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl]benzoate with methylamine to produce 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid.

Scientific Research Applications

5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. 5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, lung cancer, and leukemia.

properties

IUPAC Name

5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-12-3-6-14(7-4-12)9-10-23(21,22)18-16-8-5-13(2)11-15(16)17(19)20/h3-11,18H,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTUTCAUXCAYCO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid

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